

Detecting Clazuril in Tissues: A Guide to Analytical Methods

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Compound of Interest

Compound Name: *Clazuril*

Cat. No.: *B1669161*

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This document provides detailed application notes and protocols for the analytical determination of **Clazuril**, a potent anticoccidial agent, in animal tissues. The methodologies outlined are crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for detecting and quantifying **Clazuril** residues.

Application Notes

Clazuril and its analogs, such as **Diclazuril** and **Toltrazuril**, are widely used in the poultry industry to control coccidiosis. Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for these compounds in edible tissues to protect consumer health. Therefore, robust and validated analytical methods are essential for monitoring compliance and conducting residue depletion studies.

The methods described herein are primarily focused on poultry tissues such as muscle, liver, and kidney. The selection of the appropriate analytical procedure depends on the specific tissue matrix and the required sensitivity. Key considerations for method selection and validation include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the determination of **Clazuril** and related compounds in poultry tissues.

Analyte	Matrix	Method	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Reference
Diclazuril	Poultry Meat	LC-MS/MS	-	0.5 (Decision Limit)	-	[1]
Diclazuril	Chicken Muscle	UPLC-MS/MS	0.1	0.3	90.1–105.2	[2]
Toltrazuril	Chicken Muscle	UPLC-MS/MS	0.3	1.0	90.1–105.2	[2]
Diclazuril	Chicken Muscle	HPLC-MS/MS	1.2	-	90.3-120.4	[3]
Diclazuril	Poultry Liver	LC-MS/MS	-	-	-	[3]
Clazuril	Poultry Liver	LC-MS/MS	-	-	-	[3]

Note: Data for **Clazuril** was often reported alongside its analogs, **Diclazuril** and **Toltrazuril**. The presented data reflects the capabilities of modern analytical instrumentation for this class of compounds.

Experimental Protocols

Protocol 1: Determination of Diclazuril in Poultry Tissues by LC-MS/MS

This protocol is based on the method described by De Ruyck et al. (2005).[1]

1. Sample Preparation

- Homogenization: Weigh 2 g of minced tissue sample into a 50 mL polypropylene centrifuge tube.
- Extraction: Add 10 mL of acetonitrile. Homogenize for 1 minute using a high-speed homogenizer.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
- Supernatant Collection: Transfer the supernatant to a clean tube.
- Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.
- Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Analysis

- Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
- Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.
- Ionization: Electrospray ionization in negative mode (ESI-).
- Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for Diclazuril.

Protocol 2: Simultaneous Analysis of Diclazuril and Toltrazuril in Chicken Muscle by UPLC-MS/MS

This protocol is adapted from the method described by Chen et al. (2024).[\[2\]](#)[\[4\]](#)

1. Sample Preparation

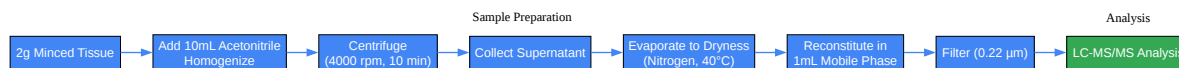
- Homogenization: Weigh 5 g of homogenized chicken muscle into a 50 mL centrifuge tube.

- Extraction: Add 10 mL of acetonitrile. Sonicate for 10 minutes.
- Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
- In-syringe Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
 - Take 1 mL of the supernatant and pass it through a syringe containing 50 mg of silica sorbent and a 0.22 μ m filter.
- Liquid-Liquid Extraction (LLE):
 - To the filtered extract, add 0.5 mL of water and 0.5 mL of n-hexane.
 - Vortex for 10 seconds and centrifuge at 4000 rpm for 2 minutes.
- Sample Collection: Discard the upper n-hexane layer and transfer the lower aqueous layer to an autosampler vial for analysis.

2. UPLC-MS/MS Analysis

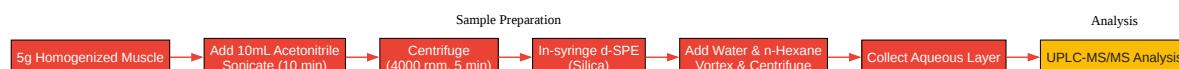
- Chromatographic System: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.
- Column: A suitable UPLC C18 column.
- Mobile Phase: A gradient program with acetonitrile and water containing a suitable modifier (e.g., formic acid).
- Ionization: Electrospray ionization in negative mode (ESI-).
- Detection: Multiple Reaction Monitoring (MRM) mode for the specific precursor-product ion transitions of **Diclazuril** and Toltrazuril.

Visualizations



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Caption: Workflow for Diclazuril detection in tissues.



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